molecular formula C12H14N4O2 B2950052 N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 938002-50-7

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2950052
CAS No.: 938002-50-7
M. Wt: 246.27
InChI Key: ZNMJOFUZHBUYIA-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with new functional groups attached to the aminoethyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
  • N-(2-aminoethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-aminoethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-3-2-4-9(7-8)10-15-12(18-16-10)11(17)14-6-5-13/h2-4,7H,5-6,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMJOFUZHBUYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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